2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride 2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride
Brand Name: Vulcanchem
CAS No.: 301840-56-2
VCID: VC2988710
InChI: InChI=1S/C8H16N2O2.ClH/c1-9-6-8(11)10-5-7-3-2-4-12-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
SMILES: CNCC(=O)NCC1CCCO1.Cl
Molecular Formula: C8H17ClN2O2
Molecular Weight: 208.68 g/mol

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride

CAS No.: 301840-56-2

Cat. No.: VC2988710

Molecular Formula: C8H17ClN2O2

Molecular Weight: 208.68 g/mol

* For research use only. Not for human or veterinary use.

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride - 301840-56-2

Specification

CAS No. 301840-56-2
Molecular Formula C8H17ClN2O2
Molecular Weight 208.68 g/mol
IUPAC Name 2-(methylamino)-N-(oxolan-2-ylmethyl)acetamide;hydrochloride
Standard InChI InChI=1S/C8H16N2O2.ClH/c1-9-6-8(11)10-5-7-3-2-4-12-7;/h7,9H,2-6H2,1H3,(H,10,11);1H
Standard InChI Key NJMVUNKCVLTUGL-UHFFFAOYSA-N
SMILES CNCC(=O)NCC1CCCO1.Cl
Canonical SMILES CNCC(=O)NCC1CCCO1.Cl

Introduction

Chemical Structure and Properties

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride is characterized by a methylamine group connected to an acetamide backbone, which is further linked to a tetrahydrofuran-2-yl-methyl group. The compound exists as the hydrochloride salt, which enhances its stability and solubility in polar solvents.

Physical and Chemical Properties

The compound possesses several distinctive properties that make it valuable for chemical and pharmaceutical applications. These properties are summarized in the following table:

PropertyValue
CAS Number301840-56-2
Molecular FormulaC₈H₁₇ClN₂O₂
Molecular Weight208.68600 g/mol
Exact Mass208.09800
Physical StateSolid
LogP1.08480
PSA50.36000
HS Code2932190090
StorageSealed, room temperature

The molecular structure features two nitrogen atoms, two oxygen atoms, and one chlorine atom, with the tetrahydrofuran ring providing a cyclic ether functionality that contributes to its distinctive chemical behavior .

Structural Characteristics

The tetrahydrofuran ring in this compound is a saturated five-membered heterocycle containing an oxygen atom. This structural element provides rigidity to the molecule while also serving as a hydrogen bond acceptor. The methylamino group (-NHCH₃) is a secondary amine, which can function as both a hydrogen bond donor and acceptor in chemical reactions .

Related Compounds and Comparative Analysis

Understanding the properties and behavior of structurally related compounds provides valuable context for 2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride.

Structural Analogues

Several compounds share structural similarities with 2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride:

CompoundCAS NumberMolecular FormulaMolecular WeightStructural Difference
2-(Methylamino)-N-((tetrahydrofuran-2-yl)methyl)acetamide786630-75-9C₈H₁₆N₂O₂172.23 g/molFree base form (non-HCl salt)
2-Amino-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride890023-08-2C₇H₁₅ClN₂O₂194.66 g/molLacks methyl group on amino function
N-methyl-2-(methylamino)acetamide44565-47-1C₄H₁₀N₂ONot specifiedLacks tetrahydrofuran moiety

The free base form, 2-(Methylamino)-N-((tetrahydrofuran-2-yl)methyl)acetamide (CAS: 786630-75-9), differs from the title compound by the absence of the hydrochloride salt. This affects properties such as solubility, stability, and crystallinity .

Another structural analogue, 2-Amino-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride (CAS: 890023-08-2), lacks the methyl group on the amino function, resulting in a primary amine instead of a secondary amine .

Structure-Activity Relationships

The structure of 2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride influences its reactivity and potential applications. The secondary amine group (methylamino) can undergo various reactions, including:

  • Nucleophilic substitution reactions

  • Alkylation or acylation at the nitrogen atom

  • Coordination with metal ions

  • Hydrogen bonding interactions in biological systems

The tetrahydrofuran ring provides a rigid scaffold and can participate in hydrogen bonding as an oxygen atom donor. This structural feature may contribute to specific receptor binding properties in biological systems .

Chemical Reactivity and Transformations

Understanding the chemical reactivity of 2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride provides insights into its potential applications in organic synthesis and pharmaceutical development.

Reactivity Profile

The compound contains several reactive functional groups:

  • Secondary amine (methylamino): Can act as a nucleophile in substitution reactions and can be further functionalized through alkylation or acylation.

  • Amide group: Generally stable but can undergo hydrolysis under acidic or basic conditions.

  • Tetrahydrofuran ring: Can undergo ring-opening reactions under specific conditions.

The secondary amine functionality makes this compound particularly valuable as a building block in organic synthesis, as it can participate in various transformations to create more complex molecular structures .

Applications and Research Significance

2-(Methylamino)-N-(tetrahydro-2-furanylmethyl)-acetamide hydrochloride has several potential applications in chemical research and pharmaceutical development.

Organic Synthesis Applications

In organic synthesis, this compound serves as a valuable building block due to its functional group diversity. The presence of both amine and amide functionalities, along with the tetrahydrofuran ring, provides multiple points for chemical modification and elaboration .

The compound may be utilized in:

  • Preparation of more complex heterocyclic compounds

  • Development of peptidomimetics (compounds that mimic the structure and/or function of peptides)

  • Synthesis of pharmaceutical intermediates

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator